6-Methoxy-1H-indazole-3-carboxylic acid
Overview
Description
6-Methoxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a methoxy group at the 6-position and a carboxylic acid group at the 3-position of the indazole ring.
Mechanism of Action
Target of Action
Indazole compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the general properties of indazole compounds, it can be inferred that they interact with their targets (such as kinases) and modulate their activity . This modulation can lead to changes in the cellular processes regulated by these targets .
Biochemical Pathways
Given the potential targets of indazole compounds, it can be inferred that the pathways related to cell cycle regulation and cell volume regulation might be affected .
Result of Action
Based on the potential targets of indazole compounds, it can be inferred that the compound might have effects on cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways, impacting the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, and may also interact with DNA or RNA, influencing gene expression . These interactions can lead to changes in the activity of various signaling pathways, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux, altering the levels of metabolites and influencing the overall metabolic balance within cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and other critical metabolic functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could affect cellular energy production.
Preparation Methods
The synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-methoxyindazole with carbon dioxide in the presence of a base can yield this compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
6-Methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methoxy-1H-indazole-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
6-Methoxy-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-Methyl-1H-indazole-6-carboxylic acid: Contains a methyl group instead of a methoxy group, leading to different properties and applications.
1H-indazole-3-carboxamide: . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-methoxy-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPGEXONZLCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625967 | |
Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-36-8 | |
Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518990-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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